molecular formula C9H9FO3S B6244372 2,3-dihydro-1H-inden-4-yl fluoranesulfonate CAS No. 2411293-87-1

2,3-dihydro-1H-inden-4-yl fluoranesulfonate

Cat. No.: B6244372
CAS No.: 2411293-87-1
M. Wt: 216.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-inden-4-yl fluoranesulfonate is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluoranesulfonate group attached to a 2,3-dihydro-1H-inden-4-yl moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-inden-4-yl fluoranesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indene, which can be obtained through the hydrogenation of indene.

    Sulfonation: The 2,3-dihydro-1H-indene is then subjected to sulfonation using fluoranesulfonic acid under controlled conditions. This step requires careful temperature control and the use of a suitable solvent to ensure the selective formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-inden-4-yl fluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the fluoranesulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinate compounds, and various substituted indene derivatives.

Scientific Research Applications

2,3-dihydro-1H-inden-4-yl fluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-dihydro-1H-inden-4-yl fluoranesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoranesulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1H-inden-4-yl methanesulfonate
  • 2,3-dihydro-1H-inden-4-yl benzenesulfonate
  • 2,3-dihydro-1H-inden-4-yl toluenesulfonate

Uniqueness

Compared to its analogs, 2,3-dihydro-1H-inden-4-yl fluoranesulfonate exhibits unique properties due to the presence of the fluoranesulfonate group. This group enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry and a promising candidate in biological research.

Properties

CAS No.

2411293-87-1

Molecular Formula

C9H9FO3S

Molecular Weight

216.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.